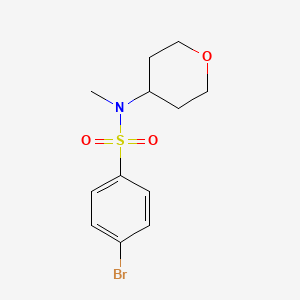
4-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridine-2-carbonitrile is a heterocyclic compound that features both imidazole and pyridine rings. The presence of these rings makes it a versatile compound with potential applications in various fields, including medicinal chemistry and materials science. The imidazole ring is known for its biological activity, while the pyridine ring is a common structural motif in many pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridine-2-carbonitrile typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal and ammonia, followed by subsequent functionalization to introduce the 4-methyl group.
Formation of the pyridine ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Coupling of the imidazole and pyridine rings: This step involves the use of a coupling reagent, such as a palladium catalyst, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the imidazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of substituted imidazole or pyridine derivatives.
Aplicaciones Científicas De Investigación
4-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity. The pyridine ring can interact with aromatic residues in protein binding sites, modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
4-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridine: Lacks the carbonitrile group.
4-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridine-2-carboxylic acid: Contains a carboxylic acid group instead of a carbonitrile group.
4-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridine-2-methylamine: Contains a methylamine group instead of a carbonitrile group.
Uniqueness
The presence of both the imidazole and pyridine rings, along with the carbonitrile group, makes 4-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridine-2-carbonitrile a unique compound with distinct chemical properties and potential applications. The carbonitrile group can participate in various chemical reactions, providing additional versatility compared to similar compounds.
Propiedades
Fórmula molecular |
C11H10N4O |
|---|---|
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
4-methoxy-5-(4-methylimidazol-1-yl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C11H10N4O/c1-8-6-15(7-14-8)10-5-13-9(4-12)3-11(10)16-2/h3,5-7H,1-2H3 |
Clave InChI |
BQFVIVASGWEARS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C=N1)C2=C(C=C(N=C2)C#N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Tert-butyl 4-chloro-6-[[(1-methoxy-2-methyl-1-oxopropan-2-yl)amino]methyl]-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B13874493.png)






![3-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13874560.png)


